molecular formula C18H36NO6P B12779626 N-Phosphoethyl hexyloxydecanamide CAS No. 934175-85-6

N-Phosphoethyl hexyloxydecanamide

Cat. No.: B12779626
CAS No.: 934175-85-6
M. Wt: 393.5 g/mol
InChI Key: JXVOHINYCLYIBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Phosphoethyl hexyloxydecanamide is a synthetic amide derivative characterized by a decanamide backbone substituted with a hexyloxy group and a phosphoethyl moiety. This unique combination of functional groups suggests applications in surfactants, pharmaceutical intermediates, or specialty polymers.

Properties

CAS No.

934175-85-6

Molecular Formula

C18H36NO6P

Molecular Weight

393.5 g/mol

IUPAC Name

2-[(2-hexyl-3-oxodecanoyl)amino]ethyl dihydrogen phosphate

InChI

InChI=1S/C18H36NO6P/c1-3-5-7-9-11-13-17(20)16(12-10-8-6-4-2)18(21)19-14-15-25-26(22,23)24/h16H,3-15H2,1-2H3,(H,19,21)(H2,22,23,24)

InChI Key

JXVOHINYCLYIBI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)C(CCCCCC)C(=O)NCCOP(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Phosphoethyl hexyloxydecanamide typically involves the reaction of hexyloxydecanamide with phosphoethylating agents under controlled conditions. One common method is the reaction of hexyloxydecanamide with diethyl phosphite in the presence of a base, such as sodium hydride, to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization and chromatography, are often employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-Phosphoethyl hexyloxydecanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Phosphoethyl hexyloxydecanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Phosphoethyl hexyloxydecanamide involves its interaction with specific molecular targets. The phosphoethyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The compound may also participate in signaling pathways by acting as a ligand for certain receptors .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share partial structural homology with N-Phosphoethyl hexyloxydecanamide:

Compound Name Key Functional Groups Molecular Formula Molecular Weight (g/mol)
This compound (Target) Phosphoethyl, hexyloxy, amide Hypothetical* ~600 (estimated)
N-(Hexadecyloxyhydroxypropyl)-N-Hydroxyethylhexadecanamide Hydroxyethyl, hexadecyloxy, amide C₃₇H₇₅NO₄ 598.00
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide Hydroxamic acid, cyclohexane, chlorophenyl C₁₃H₁₅ClNO₂ 252.72
N-Hydroxyoctanamide Hydroxamic acid, linear alkyl chain C₈H₁₇NO₂ 159.23

Notes:

  • The phosphoethyl group in the target compound distinguishes it from hydroxamic acids (e.g., N-Hydroxyoctanamide) and hydroxyethyl-substituted amides (e.g., compound).
  • The hexyloxy chain in the target is shorter than the hexadecyloxy group in ’s compound, likely reducing lipophilicity .

Physicochemical Properties

Table 2: Key Physicochemical Parameters
Compound Name Melting Point (°C) Solubility Profile Spectral Features (IR)
This compound Not reported Hypothetical: Amphiphilic Expected P=O stretch (~1250 cm⁻¹)
N-(Hexadecyloxyhydroxypropyl)-N-Hydroxyethylhexadecanamide 69–77 Lipophilic (hexadecyl chain) Peaks at 3300 cm⁻¹ (OH/NH), 2930 cm⁻¹ (C-H)
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide Not reported Moderate polarity Hydroxyl (3300 cm⁻¹), C=O (1650 cm⁻¹)
N-Hydroxyoctanamide Not reported Polar (hydroxamic acid) N-OH stretch (~3200 cm⁻¹)

Key Observations :

  • The target compound’s phosphoethyl group may lower its melting point compared to ’s compound (69–77°C) due to reduced crystallinity .
  • Hydroxamic acids (e.g., N-Hydroxyoctanamide) exhibit polar N-OH groups, enhancing hydrogen bonding and aqueous solubility compared to amides .

Purity and Stability

’s compound undergoes rigorous purity testing, including heavy metal limits (<20 ppm) and halogen content (80–110 mg/g) . For this compound, analogous tests would likely focus on phosphate content and residual solvents. Stability could be influenced by hydrolysis of the phosphoethyl group under acidic/basic conditions, a concern absent in hydroxamic acids or simpler amides.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.